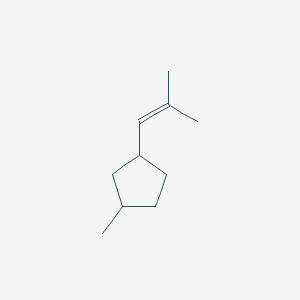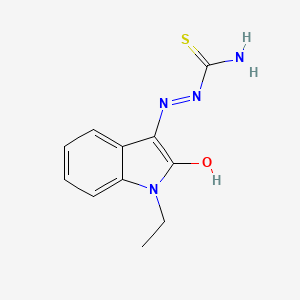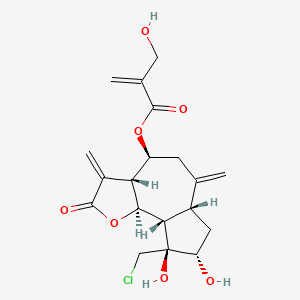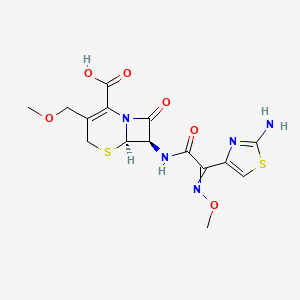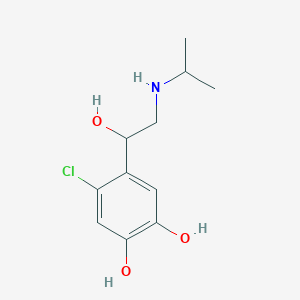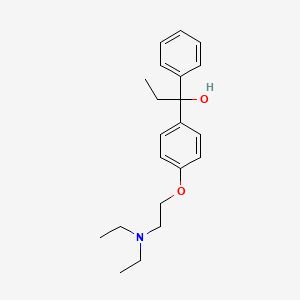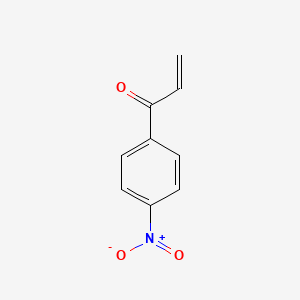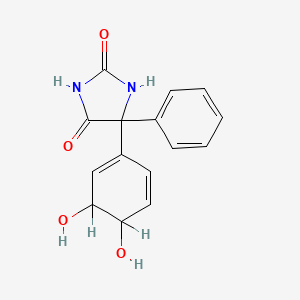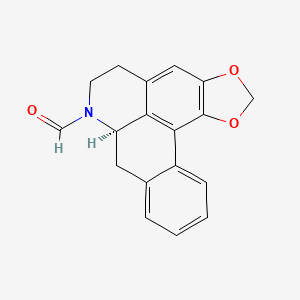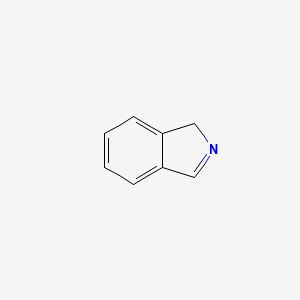
1H-isoindole
Descripción general
Descripción
1H-Isoindole is a heterocyclic compound consisting of a fused benzopyrrole ring system. It is a regioisomer of the more abundant 1H-indole heterocycle. The structure of this compound includes a nitrogen atom within a five-membered ring fused to a benzene ring.
Métodos De Preparación
1H-Isoindole can be synthesized through several methods, including:
Rhodium-Catalyzed Cascade Reactions: This method involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile.
One-Pot Synthesis: A mixture of a cyclic anhydride, guanidinium chloride, triethylamine, and iron(III) chloride in polyethylene glycol at elevated temperatures can yield this compound derivatives.
Palladium-Catalyzed Cascade C-H Transformations: This method involves the dehydrogenation of isoindolines followed by C-H arylation to produce 1-arylisoindoles.
Análisis De Reacciones Químicas
1H-Isoindole undergoes various chemical reactions, including:
Oxidation: Isoindole can be oxidized to form isoindolinone and phthalimide derivatives.
Reduction: Reduction of isoindole can yield isoindoline derivatives.
Cycloaddition: Isoindole derivatives can be synthesized through 1,3-dipolar cycloadditions involving nitrile ylides.
Common reagents used in these reactions include rhodium and palladium catalysts, nitriles, vinylcarbenes, and various anhydrides. Major products formed from these reactions include isoindolinone, phthalimide, and 1-arylisoindoles .
Aplicaciones Científicas De Investigación
1H-Isoindole and its derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: Isoindole derivatives are used in the development of drugs with anti-inflammatory, antibacterial, and anticancer properties.
Materials Science: Isoindole-containing BODIPY dyes are highly fluorescent and used in various fields, including organic light-emitting diodes and biological imaging.
Biological Studies: Isoindole derivatives are studied for their potential as enzyme inhibitors, such as cyclooxygenase inhibitors.
Industrial Applications: Isoindole derivatives are used in the synthesis of polymers, dyes, and photochromic materials.
Mecanismo De Acción
The mechanism of action of 1H-isoindole derivatives often involves interactions with specific molecular targets. For example, phthalimide derivatives inhibit cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostanoids . The presence of an acidic proton at the 2-position of the imide nitrogen allows for aminomethylation reactions, which are crucial for the biological activity of these compounds .
Comparación Con Compuestos Similares
1H-Isoindole can be compared with other similar compounds, such as:
1H-Indole: Both compounds have a fused benzopyrrole ring system, but 1H-indole is more abundant and widely studied.
Isoindoline: This fully reduced member of the isoindole family has a similar structure but lacks the aromaticity of isoindole.
Phthalimide: This compound is an oxidized derivative of isoindole and is used extensively in medicinal chemistry.
The uniqueness of this compound lies in its ability to form complex ring structures and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-6-9-5-7(8)3-1/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHLEABTNIQIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344571 | |
| Record name | 1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270-69-9 | |
| Record name | 1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


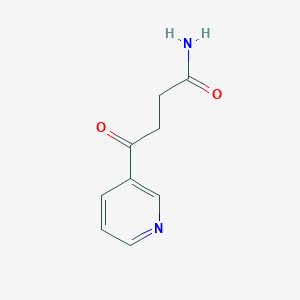
![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1219333.png)
![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)
